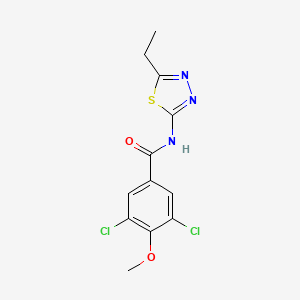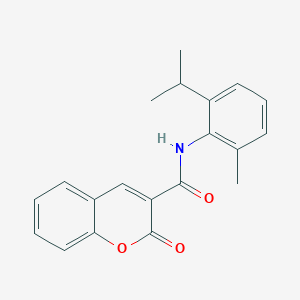![molecular formula C18H18N4O3S B5547809 4-hydroxy-2-(phenoxymethyl)-N-[1-(1,3-thiazol-2-yl)propyl]pyrimidine-5-carboxamide](/img/structure/B5547809.png)
4-hydroxy-2-(phenoxymethyl)-N-[1-(1,3-thiazol-2-yl)propyl]pyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of organic molecules that often feature in the development of pharmaceuticals, materials science, and biological research. Compounds like this one typically undergo extensive synthesis, characterization, and property analysis to determine their potential applications.
Synthesis Analysis
The synthesis of complex pyrimidine derivatives often involves multi-step reactions, including condensation, cyclocondensation, or substitution reactions. For instance, Nagarajaiah and Begum (2015) describe the base-catalyzed cyclocondensation as a common approach for synthesizing thiazolo[3,2-a]pyrimidine derivatives, highlighting the importance of choosing appropriate reactants and conditions for successful synthesis (Nagarajaiah & Begum, 2015).
Molecular Structure Analysis
Characterization techniques such as IR spectroscopy, NMR (both ^1H and ^13C), and single-crystal X-ray diffraction are pivotal for elucidating the molecular structure. These methods provide insights into the compound's functional groups, molecular geometry, and intermolecular interactions, as demonstrated in various studies on pyrimidine derivatives (Nagarajaiah & Begum, 2015).
Aplicaciones Científicas De Investigación
Synthesis and Structural Modification
Several studies focus on synthesizing and modifying structures related to thiazolo[3,2-a]pyrimidines and pyrazolo[3,4-d]pyrimidines for potential applications in drug development. For example, research has been conducted on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents, indicating the significant potential of these compounds in medicinal chemistry (Abu‐Hashem et al., 2020).
Biological Evaluation
Compounds related to pyrazolo[3,4-d]pyrimidines have been evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating the therapeutic potential of such molecules. For instance, novel pyrazolopyrimidines derivatives were synthesized and showed significant cytotoxic activity against cancer cells, highlighting their importance in cancer research (Rahmouni et al., 2016).
Antimicrobial and Antifungal Activities
Some derivatives of thiazolo[3,2-a]pyrimidines have been synthesized and assessed for their antimicrobial and antifungal activities. These studies suggest that structural modifications of such compounds can lead to potent antimicrobial agents. For example, certain derivatives showed more activity than reference drugs against strains like Proteus vulgaris and Pseudomonas aeruginosa, indicating their potential as novel antimicrobial agents (Kolisnyk et al., 2015).
Mechanistic Insights and Molecular Interactions
Research into the structural modifications leading to changes in supramolecular aggregation of thiazolo[3,2-a]pyrimidines provides insights into their conformational features. Such studies are crucial for understanding the molecular basis of the biological activities of these compounds, facilitating the design of more effective drugs (Nagarajaiah & Begum, 2014).
Propiedades
IUPAC Name |
6-oxo-2-(phenoxymethyl)-N-[1-(1,3-thiazol-2-yl)propyl]-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-2-14(18-19-8-9-26-18)21-16(23)13-10-20-15(22-17(13)24)11-25-12-6-4-3-5-7-12/h3-10,14H,2,11H2,1H3,(H,21,23)(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTCBEDNJPNFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=CS1)NC(=O)C2=CN=C(NC2=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-(phenoxymethyl)-N-[1-(1,3-thiazol-2-YL)propyl]pyrimidine-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[2-(3,4-diethoxyphenyl)ethyl]amino}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5547731.png)


![(4aS*,7aR*)-1-(5-methoxy-2-furoyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547754.png)

![4-{[({2,2,2-trichloro-1-[(3-methoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B5547763.png)

![(1R*,3S*)-7-(1,3-benzothiazol-6-ylcarbonyl)-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5547782.png)




![5-chloro-1,3-dimethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B5547821.png)
![2,6,6-trimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5547832.png)